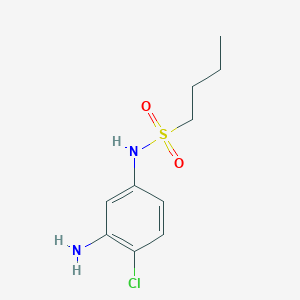

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Description

BenchChem offers high-quality N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15ClN2O2S |

|---|---|

Molecular Weight |

262.76 g/mol |

IUPAC Name |

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide |

InChI |

InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 |

InChI Key |

BULYOBGMMWENAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Biological activity of sulfonamide derivatives with 3-amino-4-chlorophenyl moiety

An In-Depth Technical Guide to the Biological Activity of Sulfonamide Derivatives with a 3-Amino-4-Chlorophenyl Moiety

Authored by: A Senior Application Scientist

Foreword

The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents since the discovery of prontosil.[1][2][3] Its unique electronic and structural properties allow for interactions with a multitude of biological targets.[4][5] This guide focuses on a specific, yet highly potent subclass: sulfonamide derivatives incorporating the 3-amino-4-chlorophenyl moiety. The strategic placement of the chloro and amino groups on the phenyl ring introduces distinct electronic and steric features that significantly influence molecular interactions and, consequently, the biological activity profile. This moiety has been identified as a novel and potent mimic for other critical pharmacophores, such as benzamidine, expanding its potential application in drug design.[6]

This document provides researchers, scientists, and drug development professionals with a comprehensive exploration of these derivatives. We will delve into their synthesis, elucidate their diverse biological activities—ranging from antimicrobial and anticancer to specific enzyme inhibition—and analyze the critical structure-activity relationships that govern their efficacy. The insights and protocols herein are designed to be a practical resource for advancing the discovery and development of novel therapeutics based on this promising chemical scaffold.

Synthetic Strategies and Core Methodologies

The synthesis of sulfonamides is a well-established field in organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[7] For derivatives containing the 3-amino-4-chlorophenyl group, the synthetic approach often involves coupling this specific aniline derivative with various substituted sulfonyl chlorides under basic conditions.[8][9][10] The versatility of this reaction allows for the creation of large libraries of compounds for biological screening.

Diagram: General Synthetic Workflow

Sources

- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Scalable Synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

CAS Registry Number: 1170370-98-5 Molecular Formula: C₁₀H₁₅ClN₂O₂S Molecular Weight: 262.76 g/mol (Free Base) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide is a critical aniline building block, frequently utilized in the synthesis of voltage-gated sodium channel inhibitors (specifically Nav1.8 antagonists) for pain management.[1] Its structural core—a meta-diamine scaffold with a sulfonamide tail—provides a unique vector for protein-ligand interactions while maintaining metabolic stability.[1]

This guide details a robust, two-step synthetic route designed for high regioselectivity and chemoselectivity.[1] Unlike general literature that often overlooks dehalogenation risks, this protocol specifically addresses the preservation of the C-4 chlorine atom during nitro reduction.[1]

Retrosynthetic Analysis

The synthesis is best approached via a Late-Stage Reduction strategy.[1] Direct sulfonylation of the diamine (4-chloro-1,3-phenylenediamine) is discouraged due to competing nucleophilicity between the N1 and N3 amines, which leads to difficult-to-separate regioisomers.[1]

Strategic Disconnection:

-

Target: N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide[1][2][3][4]

-

Precursor: N-(4-Chloro-3-nitrophenyl)butane-1-sulfonamide[1]

-

Starting Materials: 4-Chloro-3-nitroaniline + 1-Butanesulfonyl chloride[1]

Figure 1: Retrosynthetic logic prioritizing regiocontrol.

Experimental Protocols

Step 1: Sulfonylation of 4-Chloro-3-nitroaniline

This step establishes the sulfonamide bond.[1] We utilize pyridine as both the solvent and the acid scavenger (HCl sponge) to drive the equilibrium forward.[1]

Reaction: Ar-NH₂ + Bu-SO₂-Cl → Ar-NH-SO₂-Bu + HCl[1]

| Parameter | Specification |

| Limiting Reagent | 4-Chloro-3-nitroaniline (1.0 equiv) |

| Reagent | 1-Butanesulfonyl chloride (1.2 equiv) |

| Solvent/Base | Pyridine (anhydrous, 10 V) |

| Temperature | 0°C (addition) → 25°C (reaction) |

| Time | 4–16 hours |

| Expected Yield | 85–92% |

Detailed Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with 4-Chloro-3-nitroaniline (1.0 eq) and anhydrous pyridine (10 volumes). Stir under nitrogen until fully dissolved.

-

Addition: Cool the solution to 0–5°C using an ice bath. Add 1-Butanesulfonyl chloride (1.2 eq) dropwise via an addition funnel over 30 minutes.[1] Note: The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[1][5]

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>95%) for the next step.[1]

Step 2: Chemoselective Nitro Reduction

Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (stripping the Cl atom).[1] To prevent this, we employ a Bechamp Reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) reduction, which are chemically orthogonal to aryl chlorides.[1]

Reaction: Ar-NO₂ → Ar-NH₂

| Parameter | Specification |

| Substrate | N-(4-Chloro-3-nitrophenyl)butane-1-sulfonamide |

| Reductant | Iron Powder (5.0 equiv, <325 mesh) |

| Electrolyte | Ammonium Chloride (NH₄Cl, 5.0 equiv) |

| Solvent | Ethanol : Water (4:1 ratio) |

| Temperature | 70–80°C (Reflux) |

| Time | 2–4 hours |

| Expected Yield | 80–88% |

Detailed Procedure:

-

Setup: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, suspend the nitro-sulfonamide intermediate (from Step 1) in Ethanol (8 V) and Water (2 V).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

-

Reduction: Heat the mixture to vigorous reflux (approx. 75–80°C).

-

Visual Cue: The grey iron suspension will turn rusty-brown (iron oxides) as the reaction proceeds.[1]

-

-

Monitoring: Check LCMS for the disappearance of the nitro peak (M+H) and appearance of the amine peak (M-16+2).

-

Workup:

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot Ethanol.[1]

-

Concentration: Evaporate the filtrate to remove ethanol.

-

Extraction: Dilute the aqueous residue with EtOAc.[1] If the pH is acidic, adjust to pH ~8 with saturated NaHCO₃.[1] Extract with EtOAc (3x).[1]

-

Isolation: Dry organic layers (MgSO₄) and concentrate to yield the off-white solid product.[1]

-

Process Logic & Quality Control

The following diagram illustrates the critical decision pathways during the workup to ensure purity and yield.

Figure 2: Workup logic for removing pyridine, a common contaminant in sulfonylation.[1]

Analytical Specifications (QC)

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI+): m/z = 263.1 [M+H]⁺.[1]

-

Appearance: Off-white to pale beige powder.[1]

Safety & Handling

-

1-Butanesulfonyl Chloride: Potent lachrymator and corrosive.[1] Handle strictly in a fume hood. Reacts violently with water.[1]

-

Nitro Aromatics: Potential explosion hazard if heated to dryness without stabilizers; however, the sulfonamide derivative is generally stable.[1]

-

Iron Waste: The Celite filter cake contains pyrophoric iron.[1] Do not discard directly into trash cans; keep wet and dispose of in designated hazardous waste containers.

References

-

Compound Identity: N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride. CAS 1170370-98-5.[1][2][4]

-

General Sulfonylation Protocol: Aronov, A. M., et al. "Process for prepare sulfonamides."[1] US Patent Application 20030236437A1.[1] Vertex Pharmaceuticals.[1][2][4]

-

Chemoselective Reduction: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] (Methodology basis for Fe/NH4Cl reduction).

-

Nav1.8 Context: Vertex Pharmaceuticals.[1] "Sulfonamide derivatives as ion channel modulators." WO2010078307.[1] (Contextualizes the utility of the aniline scaffold).

Sources

- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 2. 1219404-87-1,N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. scbt.com [scbt.com]

- 4. H9399 | Sigma-Aldrich [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Chemoselective Synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Abstract

This application note details a robust, two-step synthetic protocol for N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide , a critical aniline-sulfonamide scaffold used in the development of Bcl-2 family inhibitors and other small-molecule therapeutics. The method prioritizes chemoselectivity, specifically addressing the challenge of reducing a nitro group in the presence of an aryl chloride without hydrodehalogenation. We utilize a mild iron-mediated reduction (Fe/NH₄Cl) coupled with a regioselective sulfonylation strategy. This guide includes step-by-step experimental procedures, quality control metrics, and troubleshooting workflows.

Introduction & Retrosynthetic Analysis

The target molecule contains two chemically distinct nitrogen centers: a sulfonamide and a primary aniline. The primary challenge in synthesizing this core is the potential for over-sulfonylation (formation of bis-sulfonamides) and dechlorination during the reduction phase.

To ensure high fidelity, we adopt a "Protect-then-Activate" strategy:

-

Step 1 (Sulfonylation): Selective sulfonylation of the commercially available 4-chloro-3-nitroaniline. The nitro group electronically deactivates the ring, preventing side reactions, while the steric bulk of the chlorine atom directs the sulfonylation to the distal amine.

-

Step 2 (Chemoselective Reduction): Reduction of the nitro group to the amine.[1] Catalytic hydrogenation (H₂/Pd-C) is avoided due to the high risk of cleaving the Ar-Cl bond. Instead, a dissolving metal reduction (Fe/NH₄Cl) is employed to strictly preserve the halogen handle.

Reaction Scheme

Figure 1: Two-step synthetic pathway designed to preserve the aryl chloride motif.

Experimental Protocol

Step 1: Synthesis of N-(4-Chloro-3-nitrophenyl)butane-1-sulfonamide

Objective: Install the sulfonamide moiety on the aniline nitrogen. Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl (scavenged by pyridine).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount (Example) |

| 4-Chloro-3-nitroaniline | 172.57 | 1.0 | 5.00 g |

| Butane-1-sulfonyl chloride | 156.63 | 1.2 | 5.45 g (approx 4.5 mL) |

| Pyridine | 79.10 | 3.0 | 7.0 mL |

| Dichloromethane (DCM) | - | Solvent | 50 mL |

Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 4-chloro-3-nitroaniline (5.00 g) and anhydrous DCM (50 mL). Stir until fully dissolved.

-

Base Addition: Add pyridine (7.0 mL) to the solution. Cool the mixture to 0°C using an ice bath.

-

Addition: Add butane-1-sulfonyl chloride dropwise over 15 minutes via a syringe or addition funnel. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline (usually yellow/orange) should disappear, and a less polar spot (Intermediate) should appear.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove excess pyridine (pyridine converts to water-soluble pyridinium chloride).

-

Wash with Sat. NaHCO₃ (1 x 50 mL) to neutralize residual acid.

-

Wash with Brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

-

Expected Yield: 85–95%.

-

Appearance: Pale yellow solid.[5]

-

Step 2: Chemoselective Reduction to N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring. Mechanism: Electron transfer from metallic iron to the nitro group in a protic medium (Bechamp Reduction variant).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount (Example) |

| Nitro Intermediate (Step 1) | ~292.7 | 1.0 | 5.00 g |

| Iron Powder (Fe) | 55.85 | 5.0 | 4.80 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 4.60 g |

| Ethanol / Water | - | 3:1 v/v | 80 mL |

Procedure

-

Setup: Equip a 250 mL RBF with a reflux condenser and stir bar.

-

Mixing: Add the Nitro Intermediate (5.00 g), Ethanol (60 mL), and Water (20 mL).

-

Activation: Add Ammonium Chloride (4.60 g) and Iron Powder (4.80 g).

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Time: 2–4 hours.[7]

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the nitro compound and appearance of a fluorescent amine spot indicates completion.

-

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot ethanol (30 mL).

-

Concentration: Evaporate the ethanol under reduced pressure.

-

Extraction:

-

Resuspend the aqueous residue in Ethyl Acetate (100 mL) and Water (50 mL).

-

Separate the layers.[1] Extract the aqueous layer again with Ethyl Acetate (50 mL).

-

Combine organic layers, wash with Brine, and dry over Na₂SO₄ .

-

-

Isolation: Concentrate to dryness. The product typically precipitates as an off-white to beige solid.

-

Expected Yield: 75–85%.

-

Quality Control & Characterization

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeCN/H2O) | > 95% (Area) |

| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (see below) |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 263.0 (approx) |

Expected 1H-NMR Data (DMSO-d6, 400 MHz)

-

δ 9.50 (s, 1H): Sulfonamide -NH- (Exchangeable).

-

δ 7.15 (d, J=8.5 Hz, 1H): Ar-H (C5, ortho to Cl).

-

δ 6.65 (d, J=2.2 Hz, 1H): Ar-H (C2, between N and N).

-

δ 6.45 (dd, J=8.5, 2.2 Hz, 1H): Ar-H (C6).

-

δ 5.20 (s, 2H): Aniline -NH₂ (Broad, Exchangeable).

-

δ 3.05 (t, 2H): -SO₂-CH₂-.

-

δ 1.65 (m, 2H): -CH₂- (beta).

-

δ 1.35 (m, 2H): -CH₂- (gamma).

-

δ 0.85 (t, 3H): -CH₃.

Troubleshooting & Critical Parameters

Workflow Logic

Figure 2: Troubleshooting decision tree for common synthetic issues.

Common Pitfalls

-

Dechlorination: If you observe a mass of [M+H] = 229 (loss of 34 amu), you have lost the chlorine.

-

Cause: Using catalytic hydrogenation (Pd/C) or excessive Zn/HCl.

-

Fix: Strictly use Fe/NH₄Cl or SnCl₂.

-

-

Incomplete Sulfonylation:

-

Cause: Moisture in the sulfonyl chloride reagent (hydrolysis to sulfonic acid).

-

Fix: Use fresh or distilled sulfonyl chloride; ensure anhydrous conditions in Step 1.

-

-

Iron Emulsions:

-

Cause: Poor filtration of iron salts.

-

Fix: Filter through Celite while the solution is hot . If emulsion persists during extraction, add a small amount of brine or filter the biphasic mixture through Celite again.

-

References

-

PubChem. 4-Chloro-3-nitroaniline Compound Summary. Retrieved from [Link]

-

ResearchGate. Reduction of Nitro Compounds: General Procedures. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID 56272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Handling and storage guidelines for amino-chlorophenyl sulfonamides

Application Note: Handling, Storage, and Stability Protocols for Amino-Chlorophenyl Sulfonamides

Abstract

Amino-chlorophenyl sulfonamides (e.g., 4-amino-6-chlorobenzene-1,3-disulfonamide, Indapamide intermediates) represent a critical scaffold in the synthesis of thiazide diuretics and carbonic anhydrase inhibitors. While chemically robust in the solid state, this class exhibits specific vulnerabilities to photo-oxidation and moisture-induced degradation when solubilized. This guide provides a self-validating framework for the handling, solubilization, and long-term storage of these compounds, emphasizing the mitigation of hydrolytic cleavage and azo-dimerization.

Chemical Identity & Physicochemical Profile

To handle these compounds effectively, one must understand the electronic push-pull mechanisms at play. The molecule features an electron-withdrawing chlorine atom and sulfonamide group(s) contrasting with an electron-donating amino (aniline) group.

| Property | Characteristic | Operational Implication |

| Core Scaffold | Aniline ring with -Cl and -SO₂NH₂ substitutions | Amphoteric nature: The sulfonamide proton is acidic ( |

| Appearance | White to off-white crystalline powder | Visual QC: Yellowing or browning indicates oxidation of the aniline moiety (azo formation). |

| Solubility | Low in water; High in DMSO, DMF, Acetone | Protocol: Requires organic co-solvents for stock preparation. Avoid aqueous unbuffered storage. |

| Hygroscopicity | Low (Solid); High (DMSO Solution) | Storage: Desiccation is critical for solids; inert atmosphere is critical for DMSO stocks. |

| Reactivity | Nucleophilic (Amino); Acidic (Sulfonamide) | Incompatibility: Reacts violently with strong oxidizers and acid chlorides. |

Stability Mechanisms & Degradation Pathways

Understanding how the molecule breaks down dictates how it is stored.

A. Photo-Oxidative Dimerization (The "Browning" Effect)

The primary instability risk arises from the free aniline (

B. Hydrolytic Cleavage

While the sulfonamide bond (

C. Diagram: Degradation Logic Flow

Caption: Figure 1.[3] Primary degradation pathways. The aniline moiety drives oxidative coloring, while extreme pH drives hydrolysis.

Storage Guidelines

A. Solid State Storage

-

Temperature: Room Temperature (20–25°C) is generally acceptable for short-term (<6 months). For long-term (>1 year), store at 4°C .

-

Container: Amber borosilicate glass vials with Teflon-lined caps.

-

Atmosphere: Argon or Nitrogen backfill is recommended to prevent aniline oxidation.

-

Desiccation: Store vials inside a secondary container (desiccator) with active silica gel.

B. Solution Storage (Critical)

Do not store aqueous solutions. Prepare fresh. For Stock Solutions (e.g., 100 mM in DMSO):

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

-

Temperature: Store at -20°C or -80°C .

-

Freeze/Thaw: Limit to <3 cycles. DMSO is hygroscopic; every time the vial is opened at room temperature, it absorbs atmospheric water. This water eventually causes the sulfonamide to precipitate or degrade.

-

Best Practice: Aliquot stock solutions into single-use micro-vials immediately after preparation.

-

Detailed Protocol: Solubilization & Stock Preparation

Objective: Create a stable 100 mM Stock Solution of 4-amino-6-chloro-1,3-benzenedisulfonamide (MW: ~285.7 g/mol ).

Materials:

-

Compound (Solid)

-

Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)

-

Amber HPLC vials (2 mL)

-

Vortex mixer and Sonicator

Step-by-Step Workflow:

-

Calculation: To prepare 10 mL of 100 mM solution:

-

Weighing: Weigh 286 mg of solid into a 15 mL amber centrifugation tube.

-

Safety Note: Use a static-free spatula; these powders can be electrostatic.

-

-

Solvent Addition: Add 5 mL of Anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Caution: Do not allow the water bath temperature to exceed 40°C.

-

-

Volume Adjustment: Add remaining DMSO to bring total volume to 10 mL. Invert to mix.

-

QC Check: Inspect against a white background. Solution must be clear and colorless/pale yellow. Turbidity implies moisture contamination.

-

Aliquot & Freeze: Dispense 500 µL aliquots into cryovials. Flash freeze (optional) and store at -20°C.

Diagram: Solubilization Workflow

Caption: Figure 2. Step-by-step solubilization workflow ensuring homogeneity and minimizing moisture exposure.

Handling & Safety (E-E-A-T)

The "Sulfa" Warning: Researchers must treat this class as a sensitizer . Cross-reactivity with sulfonamide antibiotics (e.g., sulfamethoxazole) is a known medical risk.

-

Engineering Controls: Always weigh solids inside a certified Fume Hood.

-

PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates nitrile and carries the drug through the skin), safety goggles, and lab coat.

-

Spill Cleanup:

-

Do not sweep dry dust (aerosol risk).

-

Cover with wet paper towels (water/ethanol).

-

Wipe up and dispose of as hazardous chemical waste.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8493, 4-Amino-6-chlorobenzene-1,3-disulfonamide. Retrieved from [Link]

-

DrugBank Online. Sulfonamide Diuretics: Pharmacology and Stability. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Here is the technical support guide for the synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide .

Executive Summary: The "Yield Trap"

The synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide (Target 3 ) often suffers from two primary failure modes:

-

Regiochemical Mixtures: Direct sulfonylation of the diamine precursor leads to inseparable mixtures of regioisomers and bis-sulfonylated byproducts.[1][2]

-

Dehalogenation: Improper reduction conditions during the final step strip the chlorine atom, destroying the core scaffold.

The Golden Rule: To maximize yield and purity, do not start with the diamine. Use the Nitro-Aniline Route . This guide prioritizes the stepwise sulfonylation of 4-chloro-3-nitroaniline followed by a chemoselective reduction.[1][2]

Validated Synthetic Workflow

The following pathway is the industry-standard approach for differentiating amino groups on halogenated aromatic rings.

Figure 1: Recommended synthetic pathway avoiding regioselectivity issues.

Module 1: Sulfonylation (Step 1)

Reaction: 4-Chloro-3-nitroaniline + Butanesulfonyl chloride → Nitro-Sulfonamide Intermediate[1][2]

Q: My conversion is stalled at 60%. Adding more acid chloride doesn't help.[1][2] Why?

A: This is a classic "nucleophilicity mismatch."[1][2] The amino group in 4-chloro-3-nitroaniline is severely deactivated by the electron-withdrawing nitro group (ortho) and the chlorine atom (para).[1][2]

-

The Fix: You must use a nucleophilic catalyst.[1] Standard pyridine is often insufficient.[1][2]

-

Protocol Adjustment:

-

Dissolve aniline (1.0 eq) in dry DCM/Pyridine (3:1 ratio).

-

Add DMAP (0.1 eq).[1]

-

Add Butanesulfonyl chloride (1.2 eq) dropwise at 0°C.

-

Heat to reflux (40°C) if TLC shows no progress after 2 hours.

-

Q: I see a "double spot" on TLC. Is it bis-sulfonylation?

A: Yes. Even with deactivated anilines, excess sulfonyl chloride can attack the formed sulfonamide nitrogen (N-H), creating the N,N-bis(butanesulfonyl) byproduct.

-

Prevention:

-

Recovery: If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/MeOH.[2] The second sulfonyl group is often labile and can be hydrolyzed back to the mono-sulfonamide without cleaving the primary sulfonamide bond.[1][2]

Module 2: Nitro Reduction (Step 2)

Reaction: Nitro-Sulfonamide Intermediate → Target Amine[1][2]

Q: I used H₂/Pd-C for the reduction, and my Chlorine disappeared. What happened?

A: You suffered hydrodehalogenation .[1][2] Palladium on Carbon (Pd/C) is excellent for reducing nitro groups, but it is also the standard catalyst for removing aryl halides.

-

The Fix: Switch to a chemoselective reduction method that tolerates aryl chlorides.

Recommended Reduction Protocols:

| Method | Reagents | Pros | Cons | Recommendation |

| Iron Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 100% Selective for Nitro; Cl stays intact.[1][2] Cheap. | Heterogeneous sludge; requires Celite filtration.[1][2] | HIGH (Gold Standard) |

| Tin Chloride | SnCl₂[1]·2H₂O, EtOH or EtOAc | Selective; Homogeneous.[2] | Toxic tin waste; difficult workup (emulsions).[1] | Medium |

| Hydrogenation | H₂, Pt/C (Sulfided) | Selective (Sulfur poisons the dehalogenation activity).[1] | Requires specialized catalyst.[1][2] | Medium |

| Standard H₂/Pd | H₂, Pd/C | Clean workup. | Removes Chlorine. | DO NOT USE |

Q: The Iron reduction is messy. How do I get the product out of the iron sludge?

A: Iron oxide sludge can trap your product, killing your yield.

-

Optimized Workup:

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Figure 2: Troubleshooting logic for yield loss.[1][2]

FAQ: Purification & Stability

Q: The product is an oil/sticky solid.[1][2] How do I crystallize it?

A: Sulfonamides often crystallize well from IPA (Isopropyl Alcohol) / Heptane or Ethanol / Water .[1]

-

Dissolve the crude oil in a minimum amount of hot IPA.

-

Cool slowly to 4°C.

-

Note: If the product is the hydrochloride salt (as often sold), it will be water-soluble. Ensure you are working with the free base for organic extraction, or the salt for aqueous crystallization.[2]

Q: Can I just react 4-chloro-1,3-phenylenediamine with butanesulfonyl chloride directly?

A: Technically, yes, but it is not recommended .[2]

-

The Risk: The amino group at position 1 (meta to Cl) is more nucleophilic than the amino group at position 3 (ortho to Cl).[1] However, the selectivity is rarely 100%.[2] You will likely get a mixture of:

-

Separating these isomers requires tedious column chromatography, which drastically lowers the isolated yield compared to the Nitro route.

References

-

Bechamp Reduction (General Protocol): Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds."[1] Tetrahedron Letters, 1984 , 25, 3415–3418. Link

-

Sulfonylation of Deactivated Anilines: Sapkal, S. B., et al. "DMAP-catalyzed efficient synthesis of sulfonamides."[2] Tetrahedron Letters, 2009 , 50, 7343-7345.[2] Link

-

Selective Reduction of Nitroarenes: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984 , 25, 839-842.[2] Link

-

Compound Data & Context: Vertex Pharmaceuticals (Europe) Ltd.[1] "Sulfonamide derivatives as inhibitors of sodium channels." WO2012099381.[1][2][3] (Demonstrates analogous sulfonamide synthesis on halogenated anilines). Link

Sources

- 1. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

Troubleshooting solubility issues of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide in water

Introduction

Welcome to the technical support guide for N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing both weakly acidic (sulfonamide) and weakly basic (aromatic amine) functional groups, its solubility behavior can be complex and highly dependent on experimental conditions. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in fundamental physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide that influence its water solubility?

A1: Understanding the molecule's intrinsic properties is the first step in troubleshooting. The structure combines a hydrophobic butyl chain and chlorophenyl ring with polar amino and sulfonamide groups. This amphiphilic nature is central to its solubility challenges. Key properties are summarized below.

| Property | Estimated Value / Information | Significance for Aqueous Solubility |

| Molecular Formula | C₁₀H₁₅ClN₂O₂S | - |

| Molecular Weight | 278.76 g/mol | Higher molecular weight can negatively impact solubility.[1] |

| Predicted pKa (Acidic) | ~9.5 - 10.5 | The sulfonamide proton (-SO₂NH-) is weakly acidic. Deprotonation above this pH creates a soluble anion.[2][3] |

| Predicted pKa (Basic) | ~3.0 - 4.0 | The aromatic amino group (-NH₂) is weakly basic. Protonation below this pH creates a soluble cation. |

| Predicted LogP | ~2.5 - 3.5 | This positive value indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility.[4] |

| Intrinsic Solubility (S₀) | Predicted to be low (<0.1 mg/mL) | This is the solubility of the neutral, un-ionized form of the molecule. |

| Available Forms | Free Base, Hydrochloride Salt | The availability of an HCl salt suggests that the free base has poor solubility that can be improved by salt formation.[5] |

Troubleshooting Workflow

Before diving into specific techniques, it is helpful to have a logical workflow. The following diagram outlines a systematic approach to addressing solubility problems with this compound.

Caption: A systematic workflow for troubleshooting solubility.

Detailed Troubleshooting Guide (Q&A)

Q2: My compound is insoluble in neutral water (pH ~7). What is the first and most critical step I should take?

A2: The first step is to quantify the problem by determining the compound's intrinsic solubility (S₀) in your specific aqueous medium (e.g., purified water, buffer). Do not rely solely on visual observation. The Shake-Flask Method is the gold standard for this.

[Click to Expand] Experimental Protocol 1: Shake-Flask Method for Intrinsic Solubility (S₀)

Objective: To determine the equilibrium solubility of the neutral form of the compound.

Materials:

-

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide (free base form)

-

Purified water or a buffer of choice (e.g., pH 7.4 PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (ensure low compound binding, e.g., PTFE or PVDF)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Seal the vials tightly.

-

Place the vials on an orbital shaker at a constant temperature. Agitate for a sufficient time to reach equilibrium. A 24-hour period is common, but 48-72 hours may be necessary to ensure equilibrium is reached.

-

After agitation, let the vials stand to allow larger particles to settle.

-

Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

-

The resulting concentration is your S₀ value.

Trustworthiness Check: Perform the experiment in triplicate. To confirm equilibrium has been reached, take measurements at two different time points (e.g., 24h and 48h). The values should be consistent.

Q3: Given the compound's acidic and basic groups, how can I use pH to increase its solubility?

A3: The solubility of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide is highly pH-dependent due to its two ionizable groups. By adjusting the pH, you can convert the poorly soluble neutral molecule into a much more soluble charged ion (salt).[3][6]

-

In Acidic Conditions (pH < pKa of amine): The amino group becomes protonated (-NH₃⁺), forming a soluble cation.

-

In Alkaline Conditions (pH > pKa of sulfonamide): The sulfonamide group becomes deprotonated (-SO₂N⁻-), forming a soluble anion.

This relationship is visualized below.

Caption: pH effect on the ionization state and solubility.

A pH-solubility profile will reveal the optimal pH for solubilization.

[Click to Expand] Experimental Protocol 2: Generating a pH-Solubility Profile

Objective: To determine the compound's solubility across a range of pH values.

Materials:

-

All materials from Protocol 1.

-

A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

-

pH meter.

Procedure:

-

Prepare a set of vials, each containing a buffer of a specific pH (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

-

Execute the Shake-Flask Method (Protocol 1) for each pH point.

-

After determining the concentration at each pH, plot Solubility (mg/mL or µM) on the y-axis versus pH on the x-axis.

-

The resulting graph is the pH-solubility profile, which will typically be a "U" shape for an amphoteric compound like this one. It will show minimum solubility around the isoelectric point and significantly higher solubility at low and high pH values.

Q4: pH adjustment isn't feasible for my experiment or isn't providing enough solubility. What's the next logical step?

A4: The use of co-solvents is a highly effective and common technique to enhance the solubility of poorly soluble drugs.[7][8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for a hydrophobic solute.[9]

Commonly used, low-toxicity co-solvents are listed below.

| Co-solvent | Dielectric Constant (20°C) | Notes |

| Water | 80.1 | Highly polar reference solvent. |

| Ethanol | 24.5 | Very common, effective for many compounds. |

| Propylene Glycol (PG) | 32.0 | Often used in parenteral formulations.[7] |

| Polyethylene Glycol 400 (PEG 400) | 12.5 | A low-toxicity polymer, good solubilizer. |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solubilizer, but use with caution in biological assays due to potential cellular effects. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Strong solubilizing power, consider toxicity for final application. |

[Click to Expand] Experimental Protocol 3: Co-solvent Screening

Objective: To identify an effective co-solvent and the minimum concentration required for solubilization.

Materials:

-

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

-

Selected co-solvents (e.g., Ethanol, PG, PEG 400, DMSO)

-

Aqueous vehicle (water or buffer)

-

Glass vials, magnetic stirrer, vortex mixer.

Procedure:

-

Stock Solution Preparation: First, attempt to dissolve a high concentration of the compound in 100% of each co-solvent to determine its maximum solubility in the pure organic solvent. This provides a starting point.

-

Titration Method: a. Weigh a known amount of the compound into a vial to achieve your target final concentration (e.g., 1 mg). b. Add the co-solvent dropwise while vortexing or stirring until the compound completely dissolves. Note the volume of co-solvent used. c. Slowly add the aqueous vehicle (water or buffer) to the dissolved compound, observing for any precipitation. d. Continue adding the aqueous vehicle up to the final desired volume. If the solution remains clear, you have a successful formulation.

-

Systematic Screening: a. Prepare a series of co-solvent/aqueous vehicle mixtures in different ratios (e.g., 10:90, 20:80, 30:70 v/v). b. Use the Shake-Flask Method (Protocol 1) to determine the equilibrium solubility in each mixture. c. Plot solubility versus the percentage of co-solvent to find the optimal ratio.

Causality: The co-solvent disrupts the hydrogen-bonding network of water, creating a less polar microenvironment that can more easily accommodate the hydrophobic chlorophenyl and butyl moieties of the compound.[8][9]

Q5: I need a formulation for an in vivo study and want to avoid high concentrations of organic co-solvents. Is there another option?

A5: Yes, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[10][11] They can encapsulate the hydrophobic portion of a drug molecule, forming an inclusion complex that has significantly greater aqueous solubility.[12][]

Caption: Mechanism of solubility enhancement by cyclodextrin.

The most commonly used cyclodextrins in pharmaceuticals are derivatives of β-cyclodextrin due to their cavity size and improved safety profiles.[12]

| Cyclodextrin Derivative | Key Features |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, well-established safety profile, commonly used in parenteral formulations.[14] |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High water solubility, negatively charged, can enhance solubility of cationic drugs via ionic interactions. |

| Randomly Methylated-β-cyclodextrin (RM-β-CD) | High solubilizing capacity, but potential for higher toxicity compared to others. |

[Click to Expand] Experimental Protocol 4: Solubility Enhancement with HP-β-CD

Objective: To determine the increase in aqueous solubility via complexation with HP-β-CD.

Materials:

-

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous vehicle (water or buffer)

-

Materials for shake-flask analysis (Protocol 1).

Procedure (Phase Solubility Study):

-

Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v).

-

For each HP-β-CD concentration, perform the Shake-Flask Method (Protocol 1) by adding an excess of the drug.

-

After equilibrium is reached (24-48h), filter and analyze the concentration of the dissolved drug.

-

Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis).

-

Interpreting the Results:

-

Aₗ-type plot: A linear increase in drug solubility with increasing HP-β-CD concentration indicates the formation of a soluble 1:1 complex. This is the most common and desirable outcome.

-

B-type plot: The solubility increases initially and then plateaus or decreases, which may indicate the formation of an insoluble drug-cyclodextrin complex at higher concentrations.

-

References

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

-

Dahan, A., Miller, J. M., & Amidon, G. L. (2009). Prediction of solubility and permeability class membership: provisional BCS classification of the world's top oral drugs. The AAPS journal, 11(4), 740–746. [Link]

-

Kim, Y. H., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 80(1-3), 145–155. [Link]

-

Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

-

Prajapati, R., & Patel, C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

-

Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 74-80. [Link]

-

Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2636-2646. [Link]

-

Jadhav, S. B., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Scientific Innovation, 6(1), 1-6. [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

-

YouTube. (2025). How can cyclodextrins enhance solubility? [Link]

-

Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

-

Annotation. (1943). SOLUBILITY OF SULPHONAMIDES. British medical journal, 2(4325), 683. [Link]

-

Büttner, H., & Portwich, F. (1973). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 19(5), 265-274. [Link]

-

Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(20), 5395–5403. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmj.com [bmj.com]

- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbr.in [ijpbr.in]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. australiansciencejournals.com [australiansciencejournals.com]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Technical Support Center: Purification of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Welcome to the technical support center for the purification of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations and actionable solutions.

Question 1: My recrystallization of crude N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide resulted in an oil instead of crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization and typically occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon is often observed when the melting point of the crude product is lower than the boiling point of the solvent, or when there is a high concentration of impurities, which can depress the melting point of your compound.

Causality and Strategic Solutions:

-

High Impurity Load: A significant presence of impurities can create a eutectic mixture with a lower melting point.

-

Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities. For more complex impurity profiles, column chromatography is recommended.[1]

-

-

Inappropriate Solvent Choice: The solvent may be too nonpolar for your sulfonamide, leading to the separation of the less soluble, often oily, product at high temperatures.

-

Solution: Experiment with a more polar solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1] You can also try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity persists.[2]

-

-

Cooling Rate: Rapid cooling can shock the system, preventing the orderly arrangement of molecules into a crystal lattice and favoring the formation of an amorphous oil.

-

Solution: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Ensure the flask is not disturbed during this process.[2]

-

-

Supersaturation: The solution may be too concentrated, hindering crystal nucleation.

-

Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration slightly, and then allow it to cool slowly.[1] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[1]

-

Question 2: After column chromatography, my fractions containing N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide are still showing a major impurity. How can I improve the separation?

Answer:

Co-elution of impurities is a frequent challenge in chromatography, especially when the impurity has a similar polarity to the target compound. The presence of the basic amino group in your molecule can also lead to tailing on standard silica gel, complicating separation.[3]

Expert-Level Chromatographic Optimization:

-

Stationary Phase Considerations: The acidic nature of standard silica gel can interact strongly with the basic amino group of your compound, causing streaking and poor separation.[3][4]

-

Solution 1: Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system (e.g., ethyl acetate/hexane).[4] This will compete for the acidic sites on the silica, leading to sharper peaks and better separation.

-

Solution 2: Alternative Stationary Phase: Consider using an amine-functionalized silica gel.[3] This specialized stationary phase minimizes the acid-base interactions that cause tailing with basic compounds.[3] Alumina (basic or neutral) can also be a viable alternative to silica gel.

-

-

Mobile Phase Polarity: The choice and gradient of your mobile phase are critical.

-

Solution: If you are using a gradient, ensure it is shallow enough to allow for the separation of closely eluting compounds. A good starting point for many sulfonamides is a gradient of ethyl acetate in hexane.[5] A step-wise gradient can sometimes provide better resolution than a linear one.

-

-

Impurity Identification: Understanding the nature of the impurity is key to designing an effective separation strategy.

-

Potential Impurity: A likely impurity is the starting material, 3-amino-4-chlorophenol, or a di-sulfonated product. The phenol is more polar, while the di-sulfonated product would be less polar.

-

Solution: Adjust your solvent system accordingly. If the impurity is more polar, a less polar solvent system at the beginning of your gradient should hold your product on the column longer, allowing the impurity to elute first.

-

Question 3: My final product of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide is colored, even after purification. What is the source of the color and how can I remove it?

Answer:

Color in the final product is usually due to the presence of minor, highly conjugated impurities, often arising from oxidation of the aromatic amine.[6]

Decolorization Strategies:

-

Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

-

Protocol:

-

Dissolve your crude or purified product in a suitable hot solvent, as you would for recrystallization.

-

Remove the solution from the heat and add a small amount (typically 1-2% by weight) of activated charcoal.[2]

-

Gently swirl the mixture and reheat it to boiling for a few minutes.[2]

-

Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[2] It is crucial to use pre-heated glassware to prevent premature crystallization in the funnel.[1]

-

Allow the filtrate to cool slowly to induce crystallization.[2]

-

-

-

Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.

Frequently Asked Questions (FAQs)

What are the common impurities in the synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide?

The synthesis of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 3-amino-4-chlorophenol with butanesulfonyl chloride. Potential impurities can arise from starting materials, side reactions, and subsequent workup.

| Impurity Type | Potential Source |

| Starting Materials | Unreacted 3-amino-4-chlorophenol or butanesulfonyl chloride. |

| Side-Products | Di-sulfonated product: Reaction of a second molecule of butanesulfonyl chloride with the newly formed sulfonamide. |

| Butanesulfonic acid: Hydrolysis of butanesulfonyl chloride due to the presence of water.[7][8] | |

| Degradation Products | Oxidation products: The aromatic amine is susceptible to oxidation, leading to colored impurities.[6] |

What is a good general protocol for the recrystallization of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide?

A mixed solvent system of isopropanol and water is often effective for the recrystallization of sulfonamides.[1][9]

Step-by-Step Recrystallization Protocol:

-

Dissolution: In an Erlenmeyer flask, add the crude product to a minimal amount of hot isopropanol. Heat the mixture with stirring until the solid is completely dissolved.[9]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

-

Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals with a small amount of cold isopropanol-water mixture.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature.

What are the expected spectral characteristics of pure N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide?

-

¹H NMR: Expect signals for the aromatic protons, the -NH2 protons, the -NH-SO2 proton, and the protons of the butyl chain. The aromatic protons will likely appear as complex multiplets in the aromatic region (around 7-8 ppm). The amino protons will be a broad singlet, and the sulfonamide proton will also be a singlet. The butyl group will show characteristic multiplets for the -CH2- groups.

-

IR: Look for characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the sulfonamide N-H. Strong absorptions for the S=O stretching of the sulfonamide group will be present around 1350 and 1160 cm⁻¹.[10]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C10H15ClN2O2S).

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the nature of the crude product.

Caption: Decision tree for selecting a purification strategy.

References

- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.

- 1-Butanesulfonyl chloride 2386-60-9 wiki - Guidechem.

- Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd.

- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH.

- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI.

- US8455691B2 - Process for the purification of aromatic amines - Google Patents.

- Is there an easy way to purify organic amines? - Biotage.

- Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch.

- US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride - Google Patents.

- Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate.

- How do I purify the resulting compound after a nitro- to amine-group reduction?

- US2777844A - Sulfonamide purification process - Google Patents.

- Understanding the Chemical Properties of 1-Butanesulfonyl Chloride.

- Chemical modification of polysulfones II: an efficient method for introducing primary amine groups onto the aromatic chain | Semantic Scholar.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.

- EP0040560B1 - Alkane-sulfonyl chlorides preparation - Google Patents.

- Synthesis of New Sulfonamide Derivatives-Phenyl.

- Chromotography with free amines? : r/chemhelp - Reddit.

- N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride | SCBT.

- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica.

- 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - ChemicalBook.

- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

- Preparation of sulfonamides from N-silylamines - PMC - NIH.

- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.

- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.

- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.

- Discovery of 3-amino-4-chlorophenyl P1 as a Novel and Potent Benzamidine Mimic via Solid-Phase Synthesis of an Isoxazoline Library - PubMed.

- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD.

- Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC.

- N-(3-amino-4-chlorophenyl)propanamide (C9H11ClN2O) - PubChemLite.

- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.

- Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC.

- The Role of Primary Aromatic Amines in Adhesion in Polyethylene-steel Systems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotage.com [biotage.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 10. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during sulfonylation of 3-amino-4-chloroaniline

This guide addresses the chemoselective sulfonylation of 3-amino-4-chloroaniline (systematically 4-chlorobenzene-1,3-diamine ).

Due to the presence of two non-equivalent amino groups and the risk of over-reaction, this transformation requires precise kinetic control. This guide outlines the mechanistic rationale, optimized protocols, and troubleshooting steps to minimize side reactions—specifically bis-sulfonylation (formation of the sulfimide) and regio-scrambling .

The Reactivity Landscape

Before starting, you must understand why side reactions occur. Your substrate has two nucleophilic sites with distinct electronic environments.

-

N1 (The Target): The amino group at position 1 (meta to the other amine, para to the chlorine). It behaves like a standard, slightly deactivated aniline.

-

N3 (The Bystander): The amino group at position 3. It is ortho to the electron-withdrawing chlorine atom. Due to the inductive effect (-I) and steric hindrance of the chlorine, this amine is significantly less nucleophilic.

The Primary Challenge: The main side reaction is NOT the reaction of N3, but the bis-sulfonylation of N1 . The resulting mono-sulfonamide (

Visualization: Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the side reactions.

Figure 1: Kinetic competition in the sulfonylation of 4-chlorobenzene-1,3-diamine. The critical control point is preventing the Mono

Optimized Experimental Protocol

To minimize side reactions, we utilize a Base-Deficient or Buffered approach. Strong bases (TEA, NaOH) promote bis-sulfonylation. Pyridine is the preferred mediator as it acts as both solvent and a mild base that does not readily deprotonate the product sulfonamide.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| 3-Amino-4-chloroaniline | 1.0 eq | Substrate | Ensure high purity; oxidation products darken color and catalyze side reactions. |

| Sulfonyl Chloride | 0.95 - 1.0 eq | Electrophile | Do not use excess. Slight deficit prevents over-reaction. |

| Pyridine | Solvent (or 5.0 eq) | Base/Solvent | Buffers HCl; prevents formation of the reactive sulfonamide anion. |

| DCM (Dichloromethane) | Co-solvent | Solvent | Optional. Use if substrate solubility in pyridine is poor. |

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask under inert atmosphere (

or Ar), dissolve 1.0 eq of 3-amino-4-chloroaniline in anhydrous Pyridine (concentration ~0.2 M).-

Why: Pyridine forms a complex with sulfonyl chlorides, moderating their reactivity.

-

-

Temperature Control: Cool the solution to 0°C to -5°C using an ice/salt bath.

-

Why: Low temperature increases the selectivity ratio (

) and suppresses the activation energy required for bis-sulfonylation.

-

-

Addition: Dissolve the Sulfonyl Chloride (0.95 eq) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

-

Critical: High local concentration of sulfonyl chloride leads to bis-sulfonylation. Slow addition is mandatory.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.

-

Quench: Pour the reaction mixture into 10 volumes of ice-cold dilute HCl (1M).

-

Why: This protonates the pyridine (making it water-soluble) and precipitates the sulfonamide product (which is usually insoluble in acidic water).

-

-

Isolation: Filter the precipitate. Wash with water to remove Pyridinium salts. Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

Decision Tree: Diagnosing Impurities

Use this flow to identify the cause of your side reactions.

Figure 2: Diagnostic logic for impurity profiling.

Frequently Asked Questions

Q: Why am I seeing the N,N-bis-sulfonamide despite using 1.0 equivalent of chloride? A: This is a classic "mixing" issue. If you add the sulfonyl chloride too fast, the local concentration at the drop site exceeds 1.0 eq. The formed mono-product competes with the starting material for the reagent.

-

Fix: Dilute your sulfonyl chloride in more solvent and add it slower. Ensure vigorous stirring.

Q: Can I use Triethylamine (TEA) instead of Pyridine?

A: It is risky. TEA is a stronger base (

Q: How do I remove the bis-sulfonamide impurity if it forms? A: Bis-sulfonamides are often less acidic than mono-sulfonamides.

-

Dissolve the crude mixture in dilute NaOH (the mono-sulfonamide dissolves as a salt).

-

The bis-sulfonamide (having no N-H proton) will not form a salt and may remain insoluble (or extractable into an organic layer like Ether/DCM).

-

Filter off the bis-impurity or extract it.

-

Acidify the aqueous layer to recover the pure mono-sulfonamide.

Q: Which amine reacts first? Are you sure? A: Yes. In 4-chloro-1,3-diaminobenzene , the N1 amine is meta to the other amine and para to the chlorine. The N3 amine is ortho to the chlorine. The ortho-chloro substituent exerts a strong steric blockade and an inductive electron-withdrawing effect, significantly reducing the nucleophilicity of N3 [1, 2]. N1 is the kinetic product.

References

-

Reactivity of Phenylenediamines

-

General Protocol for Selective Sulfonylation

- Title: Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds (EP0115328B1)

Sources

Technical Support Center: Stabilizing Sulfonamide Derivatives in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges of sulfonamide derivatives in acidic environments. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to help you navigate your experimental challenges.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: Why are my sulfonamide derivatives degrading in acidic media?

Sulfonamide derivatives are generally susceptible to hydrolysis under acidic conditions.[1] The primary degradation pathway is the acid-catalyzed cleavage of the sulfur-nitrogen (S-N) bond.[2] This reaction breaks the sulfonamide into its constituent sulfonic acid and amine components. The rate of this degradation is highly dependent on the specific pH, temperature, and the chemical structure of the sulfonamide itself.[2]

Q2: What are the typical degradation products I should look for?

Under acidic hydrolysis, the most probable degradation products are the corresponding sulfonic acid and amine. For example, the hydrolysis of methanesulfonamide would yield methanesulfonic acid and ammonia (which would be protonated to the ammonium ion in an acidic solution).[2]

Q3: At what pH are sulfonamides most stable?

Generally, sulfonamides exhibit their greatest stability in the neutral to alkaline pH range.[1][3] Extreme pH conditions, both highly acidic and highly basic, tend to accelerate degradation.[2] However, the optimal pH for stability can vary between different sulfonamide derivatives. A pH-rate profile study is the most definitive way to determine the specific pH of maximum stability for your compound of interest.

Q4: How does temperature impact the stability of my sulfonamide compound?

As with most chemical reactions, the rate of sulfonamide degradation increases with temperature. If you are observing instability, storing your solutions at lower temperatures is a crucial first step. The relationship between temperature and degradation rate can be modeled using the Arrhenius equation, which allows for the prediction of shelf-life at different storage temperatures based on data from accelerated stability studies at elevated temperatures.[2]

Q5: Can the structure of the sulfonamide predict its stability?

Yes, the electronic properties of the substituents on the sulfonamide molecule play a significant role. Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups on an aromatic ring tend to be more susceptible to nucleophilic attack and subsequent degradation.[1] Conversely, electron-donating groups can increase the electron density at the sulfur atom, potentially making the S-N bond more resistant to cleavage.[1] Steric hindrance around the sulfur-nitrogen bond can also enhance hydrolytic stability by physically blocking the approach of water molecules.[4]

Core Concepts: Understanding Sulfonamide Instability

The stability of sulfonamides is a critical factor in drug development, influencing efficacy, safety, and shelf-life. The core of the instability issue in acidic media lies in the chemistry of the sulfonamide bond itself.

The Mechanism of Acid-Catalyzed Hydrolysis

The primary route of degradation for sulfonamides in aqueous acidic solutions is hydrolysis. This reaction involves the cleavage of the covalent bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the amine.

The generally accepted mechanism for acid-catalyzed hydrolysis proceeds as follows:

-

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms on the sulfonyl group or the nitrogen atom of the sulfonamide. Protonation of the nitrogen is a key step in the rate-limiting cleavage of the S-N bond.[5]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom.

-

Bond Cleavage: This leads to the cleavage of the S-N bond, resulting in the formation of a sulfonic acid and an amine.

This process is illustrated in the diagram below.

Caption: General mechanism of acid-catalyzed sulfonamide hydrolysis.

Factors Influencing Degradation Rate

Several factors can influence the rate of hydrolytic degradation in acidic media:

| Factor | Impact on Stability in Acidic Media | Rationale |

| pH | Decreased stability at lower pH values. | Higher concentrations of H⁺ ions catalyze the hydrolysis reaction.[2] |

| Temperature | Decreased stability at higher temperatures. | Provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate.[2] |

| Structure (Electronic Effects) | Electron-withdrawing groups generally decrease stability. | These groups make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.[1] |

| Structure (Steric Effects) | Bulky groups near the S-N bond can increase stability. | Steric hindrance can physically impede the approach of a water molecule to the sulfur atom.[6] |

| Solvent | Co-solvents can influence reaction rates. | The polarity and protic nature of the solvent system can affect the stability of intermediates and transition states. |

| Excipients | Can increase or decrease stability. | Certain excipients can create a microenvironment with a different pH or may contain reactive impurities that catalyze degradation.[7] |

Troubleshooting Guide: Unexpected Degradation

Issue: My sulfonamide compound shows significant degradation during analysis or short-term storage in an acidic mobile phase or formulation buffer.

This is a common challenge. Here’s a systematic approach to diagnose and resolve the issue.

Step 1: Confirm the Source of Instability

First, determine if the degradation is inherent to your molecule in the specific acidic medium or if it's caused by external factors.

-

Incorrect pH: Double-check the pH of your solutions with a calibrated pH meter. Buffering capacity can be crucial, as the degradation itself can sometimes alter the pH of unbuffered solutions.[5]

-

Temperature Effects: Are your samples being exposed to elevated temperatures, even for short periods (e.g., in an autosampler without cooling)? As noted, temperature significantly accelerates degradation.[2]

-

Presence of Catalytic Impurities: Metal ions can sometimes catalyze hydrolysis. Ensure high-purity reagents and solvents are used.

-

Photodegradation: While hydrolysis is the primary concern in acidic media, some sulfonamides may also be light-sensitive. Conduct experiments in amber vials or under light-protected conditions to rule this out.[8]

Step 2: Analytical Method Optimization

If you are observing degradation on your analytical column (e.g., HPLC), consider the following:

-

Mobile Phase pH: Can you increase the pH of your mobile phase slightly without compromising the chromatography (peak shape, resolution)? Even a small increase can sometimes dramatically improve stability.

-

Run Time and Temperature: Shorten the analysis time where possible. If your HPLC system has a column thermostat, try running the analysis at a lower temperature.

-

Sample Preparation: Prepare samples immediately before analysis. If samples must wait in an autosampler, ensure it is cooled. Dilute the sample in a solvent that is less harsh than the mobile phase if possible, and inject immediately.

Step 3: Formulation and Buffer Adjustments

For issues in formulation development:

-

pH Adjustment: The most straightforward approach is to adjust the formulation pH to a range where the sulfonamide is more stable, ideally above pH 4 and closer to neutral, if the application allows.[3]

-

Buffer Selection: The choice of buffer can be important. Some buffer species can participate in general acid-base catalysis, potentially accelerating degradation.[5] A screening of different buffer systems (e.g., citrate, acetate, phosphate) at the target pH is advisable.

-

Excipient Compatibility: Systematically evaluate the compatibility of your sulfonamide with all excipients in the formulation. Certain excipients can introduce moisture or reactive impurities.[9]

Workflow for Investigating Degradation

Caption: Troubleshooting workflow for sulfonamide degradation.

Experimental Protocols

To systematically investigate and quantify the stability of a sulfonamide derivative, a forced degradation study is essential. This is a cornerstone of pharmaceutical development and is guided by ICH regulations.[10][11]

Protocol: Forced Degradation Study - Acid Hydrolysis

Objective: To determine the degradation profile of a sulfonamide derivative under acidic stress conditions and to produce degradation products for analytical method validation.

Materials:

-

Sulfonamide derivative (drug substance)

-

Hydrochloric acid (HCl), 1 M and 0.1 M solutions

-

Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

-

HPLC grade water and acetonitrile/methanol

-

Volumetric flasks, pipettes, and vials (amber, if photosensitive)

-

Calibrated pH meter

-

HPLC system with a UV or PDA detector

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the sulfonamide derivative in a suitable solvent (e.g., water, methanol, or a mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare several test samples by diluting the stock solution with 0.1 M HCl. Prepare a control sample by diluting the stock solution with water.

-

The final concentration should be suitable for your analytical method (e.g., 0.1 mg/mL).

-

-

Stress Conditions:

-

Place the acidic samples and the control sample in a water bath or oven set to a specific temperature (e.g., 60-80°C).[1]

-

The choice of temperature and acid concentration may need to be optimized. The goal is to achieve a target degradation of approximately 5-20% over a reasonable time frame (e.g., 2 to 24 hours).[1][12] If degradation is too rapid with 0.1 M HCl, use a lower concentration or temperature. If it's too slow, consider using 1 M HCl.

-

-

Time-Point Sampling:

-

Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately cool the aliquot to stop further degradation.

-

Neutralize the aliquot by adding an equimolar amount of NaOH. For example, add 100 µL of 0.1 M NaOH to a 100 µL aliquot of the 0.1 M HCl sample.

-

Dilute the neutralized sample to the final concentration required for HPLC analysis.

-

-